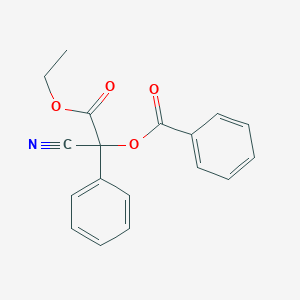![molecular formula C7H8N4O B034209 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 106921-55-5](/img/structure/B34209.png)
8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods: Industrial production of this compound may involve scale-up of the aforementioned synthetic route. The use of microwave-assisted synthesis allows for efficient and rapid production, making it suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of the methoxy and methyl groups, which can participate in different reaction mechanisms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, yielding different reduced products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyrimidines, while oxidation and reduction can produce oxidized or reduced derivatives, respectively .
Aplicaciones Científicas De Investigación
8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor.
Medicine: The compound exhibits promising pharmacological properties, including anticancer, antiviral, and antibacterial activities.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). By binding to the active sites of these enzymes, it disrupts their normal function, leading to the inhibition of cell proliferation and other biological processes . The pathways involved in its mechanism of action include the modulation of signaling pathways such as the ERK and AKT pathways .
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar triazolopyrimidine scaffold and exhibits comparable biological activities, including CDK inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with similar structural features and biological properties.
Uniqueness: 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy and methyl groups enhances its reactivity and potential as a therapeutic agent .
Propiedades
IUPAC Name |
8-methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-5-9-7-6(12-2)3-8-4-11(7)10-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZRNZGKCVFEBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NC=C(C2=N1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)

![diethyl-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylethyl]azaniumchloride](/img/structure/B34136.png)



![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)




